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molecular formula C9H8O4<br>C9H8O4<br>CH3COOC6H4COOH<br>HC9H7O4 B3417949 2-(Acetyloxy)(carboxy-~13~C)benzoic acid CAS No. 1173022-25-7

2-(Acetyloxy)(carboxy-~13~C)benzoic acid

Cat. No. B3417949
M. Wt: 180.16 g/mol
InChI Key: BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Patent
US05154930

Procedure details

Desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|

Inputs

Step One
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Name
above solution
Quantity
1.6 mL
Type
reactant
Smiles
Name
phosphatides
Quantity
400 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was performed at about 22.5° C.

Outcomes

Product
Name
Type
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05154930

Procedure details

Desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Two
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|

Inputs

Step One
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Name
above solution
Quantity
1.6 mL
Type
reactant
Smiles
Name
phosphatides
Quantity
400 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was performed at about 22.5° C.

Outcomes

Product
Name
Type
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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